2-Methoxy-3-(naphthalen-2-YL)benzoic acid
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Overview
Description
2-Methoxy-3-(naphthalen-2-YL)benzoic acid is an organic compound characterized by the presence of a methoxy group and a naphthyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(naphthalen-2-YL)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this reaction, along with the availability of reagents and catalysts, makes it suitable for industrial applications. The reaction is typically carried out in a solvent such as toluene or ethanol, with careful control of temperature and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The naphthyl group can be reduced under specific conditions to form a dihydronaphthalene derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation reactions.
Major Products:
Oxidation: Formation of 2-carboxy-3-(naphthalen-2-YL)benzoic acid.
Reduction: Formation of 2-Methoxy-3-(dihydronaphthalen-2-YL)benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-3-(naphthalen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(naphthalen-2-YL)benzoic acid involves its interaction with specific molecular targets. The methoxy and naphthyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Methoxy-3-(naphthalen-1-YL)benzoic acid: Similar structure but with the naphthyl group attached at a different position.
5-Methoxy-3-(naphthalen-2-YL)benzoic acid: Similar structure but with the methoxy group attached at a different position.
Uniqueness: 2-Methoxy-3-(naphthalen-2-YL)benzoic acid is unique due to the specific positioning of the methoxy and naphthyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methoxy-3-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-15(7-4-8-16(17)18(19)20)14-10-9-12-5-2-3-6-13(12)11-14/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMLQAAKLVLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690424 |
Source
|
Record name | 2-Methoxy-3-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-62-3 |
Source
|
Record name | 2-Methoxy-3-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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